molecular formula C21H19F3N4O5S2 B2402359 3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-23-3

3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2402359
CAS RN: 392297-23-3
M. Wt: 528.52
InChI Key: YYKMZQFDIMPHMO-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiadiazole group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups contributing to its overall shape and properties. The trimethoxybenzamide group, the thiadiazole group, and the trifluoromethyl group all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its various functional groups. The benzamide and thiadiazole groups, for example, could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially influence the compound’s polarity and solubility .

Scientific Research Applications

properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O5S2/c1-31-14-8-11(9-15(32-2)17(14)33-3)18(30)26-19-27-28-20(35-19)34-10-16(29)25-13-7-5-4-6-12(13)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKMZQFDIMPHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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